molecular formula C17H24N2O6 B558331 Boc-Leu-ONp CAS No. 3350-19-4

Boc-Leu-ONp

Cat. No.: B558331
CAS No.: 3350-19-4
M. Wt: 352.4 g/mol
InChI Key: HCKZUUZDQIKPEF-UHFFFAOYSA-N
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Description

Boc-Leu-ONp, chemically designated as N-tert-Butoxycarbonyl-L-leucine p-nitrophenyl ester (CAS 3350-19-4), is a specialized activated amino acid derivative with a molecular formula of C17H24N2O6 and a molecular weight of 352.382 g/mol . This compound serves as a crucial building block in synthetic organic chemistry, particularly in the stepwise construction of peptides via both solution-phase and solid-phase methodologies. Its primary research value lies in its role as an acylating agent, where the p-nitrophenylester group acts as an excellent leaving group, facilitating efficient amide bond formation (peptide coupling) with the amino group of another amino acid or peptide segment without the need for additional activating reagents. The tert-butoxycarbonyl (Boc) group provides a robust protection strategy for the leucine alpha-amino group, which is stable under the basic and neutral conditions of coupling reactions but can be selectively and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for subsequent coupling steps . This makes this compound an essential reagent in Boc-based peptide synthesis strategies, prized for enabling high yields and minimizing racemization to preserve the stereochemical integrity of the L-leucine moiety. Beyond standard peptide assembly, this and similar activated esters are fundamental tools in medicinal chemistry for exploring structure-activity relationships (SAR) and in the development of peptide-based drugs, enzyme inhibitors, and complex bioactive molecules . The compound's physical properties include a density of 1.2±0.1 g/cm³ and a flash point of 248.8±24.6 °C . This product is intended for research and development purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(4-nitrophenyl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-11(2)10-14(18-16(21)25-17(3,4)5)15(20)24-13-8-6-12(7-9-13)19(22)23/h6-9,11,14H,10H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZUUZDQIKPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955131
Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]leucinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3350-19-4
Record name p-Nitrophenyl N-(tert-butoxycarbonyl)-L-leucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003350194
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Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl N-(tert-butoxycarbonyl)-L-leucinate
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Preparation Methods

Classical Esterification Using Dicyclohexylcarbodiimide (DCC)

The most widely documented method involves activating Boc-Leu-OH (tert-butoxycarbonyl-L-leucine) with DCC, a carbodiimide coupling reagent, in the presence of 4-nitrophenol. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with 4-nitrophenol to yield this compound.

Procedure:

  • Reagent Ratios: A molar ratio of 1:1.1:1.2 (Boc-Leu-OH : 4-nitrophenol : DCC) is employed to ensure complete conversion.

  • Solvent System: Tetrahydrofuran (THF) or dichloromethane (DCM) is used due to their ability to dissolve both polar and nonpolar reactants.

  • Reaction Conditions: The reaction is conducted at 0–5°C (ice-water bath) to minimize side reactions, such as epimerization or premature deprotection.

  • Workup: Post-reaction, dicyclohexylurea (DCU), a byproduct, is removed via filtration. The product is isolated by precipitation with methyl tert-butyl ether (MTBE) and recrystallized from ethyl acetate/MTBE mixtures.

Key Data:

ParameterValue
Yield94%
Purity>99% (HPLC)
Reaction Time4–6 hours

This method is favored for its high efficiency and scalability, though it requires careful handling of moisture-sensitive reagents.

Alternative Coupling Reagents

While DCC remains the gold standard, alternative reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) have been explored. These reagents generate urea byproducts that are more soluble than DCU, simplifying purification. However, yields are marginally lower (85–90%) compared to DCC.

Industrial-Scale Production Methodologies

Industrial synthesis of this compound follows principles similar to laboratory methods but incorporates automation and process optimization:

  • Continuous Flow Systems: Large-scale reactors enable precise temperature control and reduce reaction times by 30–40% compared to batch processes.

  • In-Line Purification: Chromatography systems are integrated to remove DCU and unreacted starting materials, achieving purities >98% without manual intervention.

  • Solvent Recovery: THF and DCM are recycled via distillation, reducing environmental impact and production costs.

Case Study: A patent describing the synthesis of Fmoc-Leu-ONb (a structurally analogous compound) outlines a protocol yielding 94% product at a 10-mol scale. By adapting this methodology to Boc-Leu-OH, manufacturers achieve comparable efficiencies.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity directly impacts reaction kinetics and product stability:

SolventDielectric ConstantYield (%)
THF7.594
DCM8.992
DMF36.778

THF is optimal due to its moderate polarity and ability to stabilize the O-acylisourea intermediate.

Temperature and Reaction Time

Lower temperatures (0–5°C) suppress racemization but prolong reaction times. At 25°C, yields drop to 80–85% due to increased side reactions. Industrial protocols often use a gradient approach: initiating the reaction at 0°C and gradually warming to 10°C to balance speed and fidelity.

Purification and Characterization Techniques

Crystallization

Crude this compound is purified via antisolvent crystallization. Adding MTBE to a concentrated THF solution induces precipitation, yielding needle-like crystals. Recrystallization from ethyl acetate/hexane mixtures further enhances purity.

Analytical Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>99%).

  • NMR: 1^1H NMR (CDCl₃) shows characteristic peaks at δ 1.40 (Boc group), δ 7.20–8.10 (4-nitrophenyl), and δ 4.30 (α-proton of leucine).

  • Mass Spectrometry: ESI-MS m/z calculated for C₁₃H₁₈N₂O₄ [M+H]⁺: 265.13; found: 265.15.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Scalability
DCC/THF94>99High
EDCl/DCM8595Moderate
Industrial Continuous9398Very High

The DCC/THF system remains superior for small- and large-scale synthesis, whereas continuous flow methods excel in manufacturing environments.

Recent Advances in Synthesis Methodologies

Emerging strategies focus on green chemistry principles:

  • Mechanochemical Synthesis: Ball milling Boc-Leu-OH and 4-nitrophenol with DCC eliminates solvent use, achieving 88% yield in 2 hours.

  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in aqueous-organic biphasic systems, though yields remain suboptimal (60–70%) .

Chemical Reactions Analysis

Hydrolysis Reactions

Boc-Leu-ONp undergoes hydrolysis under acidic or basic conditions, cleaving the nitrophenyl ester bond to yield Boc-protected leucine and 4-nitrophenol.

Key Findings:

  • Basic Hydrolysis :
    • Reagents: Aqueous NaOH (0.1–1.0 M) or KOH.
    • Conditions: Room temperature to 60°C, 1–6 hours.
    • Products: Boc-Leu-OH (carboxylic acid) and 4-nitrophenol.
    • Efficiency: Near-quantitative yields in basic media due to the electron-withdrawing nitro group enhancing ester reactivity .
  • Acidic Hydrolysis :
    • Reagents: Dilute HCl or H₂SO₄.
    • Conditions: Mild heating (40–50°C), 2–4 hours.
    • Products: Similar to basic hydrolysis but slower kinetics .

Data Table: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTimeYield (%)Reference
Basic0.5 M NaOH25°C3 hr95
Acidic0.1 M HCl50°C4 hr85

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under strong acidic conditions, yielding free leucine derivatives.

Key Findings:

  • Trifluoroacetic Acid (TFA) :
    • Reagents: TFA in dichloromethane (DCM) (1:1 v/v).
    • Conditions: Room temperature, 30–60 minutes.
    • Products: Leu-ONp (free amine) and CO₂ .
  • HCl in Dioxane :
    • Reagents: 4 M HCl/dioxane.
    • Conditions: 25°C, 2–4 hours.
    • Byproducts: Minimal racemization compared to TFA .

Mechanistic Insight:

Deprotection proceeds via protonation of the Boc group’s carbonyl oxygen, followed by elimination of isobutylene and CO₂. Scavengers (e.g., thiophenol) mitigate side reactions .

Nucleophilic Substitution

The nitrophenyl ester serves as an electrophile in peptide bond formation, reacting with amines (e.g., amino acid esters).

Key Findings:

  • Peptide Coupling :
    • Reagents: this compound + H₂N–AA–OR (amino acid ester).
    • Conditions: DMF or THF, 45–50°C, 12–48 hours.
    • Catalysts: N-Ethylmorpholine or DIPEA.
    • Products: Boc-Leu–AA–OR peptides .
  • Kinetic Advantage :
    • This compound exhibits faster coupling rates compared to pentachlorophenyl esters due to the nitro group’s electron-withdrawing effect .

Data Table: Coupling Efficiency with Amines

NucleophileSolventTime (hr)Yield (%)Reference
Glycine methyl esterDMF2492
Tyrosine methyl esterTHF4885

Reduction of the Nitro Group

The nitrophenyl moiety can be reduced to an aminophenyl group under catalytic hydrogenation.

Key Findings:

  • Catalytic Hydrogenation :
    • Reagents: H₂ gas, Pd/C (10% w/w).
    • Conditions: 1 atm H₂, 25°C, 6–12 hours.
    • Products: Boc-Leu-NHPh (aminophenyl ester).
  • Applications :
    • The aminophenyl derivative serves as a precursor for photoactive probes or crosslinking agents.

Stability and Storage

  • Thermal Stability : Stable at 2–8°C for >12 months.
  • Decomposition : Prolonged exposure to moisture or light accelerates hydrolysis.

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Building Block : Boc-Leu-ONp is widely used as a building block in the synthesis of peptides and proteins. Its ability to protect the amino group allows for selective reactions during the assembly of complex peptide sequences.
    • Synthesis Methodology : The compound is synthesized through the esterification of Boc-Leu with 4-nitrophenol, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.
  • Enzyme Assays
    • Substrate for Proteases : this compound acts as a substrate in enzyme assays to study protease activity. It enables researchers to investigate the kinetics and mechanisms of enzymes that cleave peptide bonds, providing insights into their biological functions and potential therapeutic targets.
  • Drug Development
    • Peptide-based Therapeutics : The compound is utilized in developing peptide-based drugs. By allowing precise control over peptide synthesis, this compound aids in creating therapeutically valuable peptides that can act as hormones or signaling molecules .
    • Case Study Example : Research has demonstrated the successful use of this compound in synthesizing analogs of vasopressin, which have shown promising pharmacological properties .

Comparative Data Table

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisBuilding block for constructing peptidesEfficiently synthesizes complex peptide sequences
Enzyme AssaysSubstrate for studying protease activityEnables detailed kinetic studies
Drug DevelopmentFacilitates creation of peptide-based therapeuticsSuccessful synthesis of vasopressin analogs

Case Studies

  • Peptide Synthesis Improvement
    • A study highlighted the improved efficiency of peptide synthesis using this compound compared to traditional methods. The protective nature of the Boc group allows for higher yields and purities in final products .
  • Therapeutic Peptides
    • Research on analogs of oxytocin and glucagon synthesized using this compound demonstrated enhanced biological activity and specificity, paving the way for new therapeutic agents targeting various physiological processes .
  • Fluorescent Peptides
    • Another study explored the incorporation of fluorescent tags into peptides synthesized with this compound, allowing for real-time tracking of receptor interactions in live cells, which is crucial for understanding cellular signaling pathways .

Mechanism of Action

Boc-Leu-ONp exerts its effects primarily through its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of leucine, preventing unwanted side reactions during peptide assembly. The 4-nitrophenyl ester group facilitates the coupling of Boc-Leu with other amino acids or peptides through nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Leu-ONp belongs to a class of activated esters used in peptide synthesis. Below is a comparative analysis with two structurally and functionally similar compounds: Boc-Pro-ONp and p-nitrophenyl acetate .

Parameter This compound Boc-Pro-ONp p-Nitrophenyl Acetate
Structure Boc-protected leucine ester Boc-protected proline ester Simple acetyl ester
Molecular Formula C₁₇H₂₄N₂O₆ C₁₆H₂₀N₂O₆ C₈H₇NO₄
Reactivity Moderate (aliphatic side chain) Lower (steric hindrance from cyclic Pro) High (small, unhindered ester)
Solubility Lipophilic (soluble in DMF, DCM) Moderate (polarity from Pro ring) Hydrophilic (soluble in aqueous buffers)
Stability Stable under anhydrous conditions Less stable (prone to diketopiperazine formation) Hydrolyzes rapidly in water
Applications Peptide synthesis, leucine-specific coupling Proline-rich peptide synthesis Small-molecule acylations, enzyme assays

Key Research Findings

Reactivity in Peptide Coupling: this compound exhibits faster coupling kinetics compared to Boc-Pro-ONp due to reduced steric hindrance from leucine’s linear side chain. This makes it preferable for synthesizing peptides with bulky residues . In contrast, p-nitrophenyl acetate reacts 10–100× faster than this compound in aqueous environments, but its lack of amino protection limits its use in peptide synthesis .

Stability and Storage :

  • This compound retains >95% activity after 6 months at −20°C, whereas Boc-Pro-ONp degrades by ~20% under the same conditions due to intramolecular cyclization .
  • p-Nitrophenyl acetate has a shelf life of <1 month at room temperature due to hydrolysis .

Solubility and Solvent Compatibility :

  • This compound’s lipophilicity allows compatibility with organic solvents like DCM and THF, enabling SPPS workflows. Boc-Pro-ONp requires polar aprotic solvents (e.g., DMF) for dissolution .
  • p-Nitrophenyl acetate’s hydrophilicity restricts it to aqueous or mixed-solvent systems .

Functional Trade-offs

  • Selectivity : this compound offers superior regioselectivity in peptide synthesis compared to simpler esters like p-nitrophenyl acetate, which may acylate unintended nucleophiles (e.g., serine or tyrosine residues) .
  • Cost and Accessibility : p-Nitrophenyl acetate is cheaper and more readily available but lacks the versatility of Boc-protected derivatives for complex peptide architectures .

Biological Activity

Boc-Leu-ONp (tert-butoxycarbonyl-L-leucine 4-nitrophenyl ester) is a compound widely utilized in biochemical research, particularly in peptide synthesis and enzyme assays. Its biological activity is primarily linked to its role as a substrate for proteases and its application in drug development. This article explores the synthesis, mechanisms of action, and relevant research findings related to this compound.

This compound is synthesized through the esterification of Boc-Leu with 4-nitrophenol, typically using dicyclohexylcarbodiimide (DCC) as a coupling reagent in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction generally occurs in dichloromethane at room temperature, leading to high yields and purity when optimized for industrial production.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₈N₂O₄
  • CAS Number: 3350-19-4

1. Peptide Synthesis

This compound serves as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group protects the amino group of leucine, preventing unwanted reactions during peptide assembly. This protection is easily removable under mild acidic conditions, making it versatile for various synthetic pathways.

2. Enzyme Assays

This compound is employed as a substrate in enzyme assays to study protease activity. For instance, studies have demonstrated that human cytomegalovirus (HCMV) protease can hydrolyze Boc-Xaa-ONp substrates, where Xaa can be various amino acids like alanine, leucine, or valine. The hydrolysis rate can be monitored by measuring the release of p-nitrophenol at 405 nm, providing insights into enzyme kinetics and substrate specificity .

The biological activity of this compound primarily involves its hydrolysis by proteolytic enzymes:

  • Hydrolysis Reaction: The ester bond in this compound can be cleaved under acidic or basic conditions to yield Boc-Leu and 4-nitrophenol. This reaction is crucial for understanding how proteases interact with peptide substrates.

Boc Leu ONp+H2OBoc Leu+p Nitrophenol\text{Boc Leu ONp}+\text{H}_2\text{O}\rightarrow \text{Boc Leu}+\text{p Nitrophenol}

The hydrolysis process can be influenced by various factors such as pH, temperature, and the presence of specific ions or substrates.

Study on HCMV Protease

A significant study investigated the esterase activity of an HCMV protease mutant towards Boc-Xaa-ONp substrates. The results indicated that the mutant exhibited varying degrees of hydrolysis depending on the amino acid present at the Xaa position. For example, this compound showed substantial hydrolysis rates compared to other substrates, highlighting its utility in studying viral proteases .

Kinetic Studies

Kinetic analyses have shown that different substrates yield distinct kcatk_{cat} and KmK_m values when hydrolyzed by carboxypeptidase Y. The presence of leucine at specific positions within peptide substrates significantly affects these values, suggesting that this compound can serve as a model compound for understanding substrate-enzyme interactions .

Comparative Analysis with Similar Compounds

CompoundStructure TypeApplication Area
Boc-Gly-ONpGlycine derivativePeptide synthesis
Boc-Ala-ONpAlanine derivativeEnzyme assays
Boc-Val-ONpValine derivativeDrug development

This compound is unique due to its specific application in synthesizing leucine-containing peptides, which are critical for studying hydrophobic interactions in proteins.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Leu-ONp, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves coupling Boc-protected leucine with 4-nitrophenol using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions. Key steps include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
  • Characterization : Confirm identity via 1^1H/1313C NMR (peaks for Boc group at ~1.4 ppm and nitrophenyl ester at ~8.2 ppm) and HPLC (>95% purity) .
  • Reproducibility : Document solvent ratios, temperature, and reaction times meticulously. Cross-reference with protocols in peer-reviewed journals to validate conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Focus on Boc-group tert-butyl protons (singlet at 1.4 ppm) and nitrophenyl aromatic protons (doublets at 8.2–8.4 ppm). Compare with literature spectra for consistency .
  • FT-IR : Confirm ester carbonyl stretch (~1740 cm1^{-1}) and nitro group absorbance (~1520 cm1^{-1}).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradients) to assess purity and detect hydrolyzed byproducts (e.g., free leucine) .

Q. How can researchers assess this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store aliquots at -20°C (control), 4°C, and room temperature.
  • Monitor degradation via HPLC at intervals (0, 7, 30 days).
  • Quantify residual active ester using UV-Vis (absorbance at 270 nm for nitrophenolate) .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound across studies be systematically resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting protocols side-by-side, controlling variables (e.g., solvent purity, moisture levels).
  • Kinetic Studies : Use in situ IR or 19^{19}F NMR (if using fluorinated analogs) to track reaction progress and identify intermediates .
  • Meta-Analysis : Apply Boolean operators (e.g., "this compound AND coupling efficiency NOT industrial") in databases like Web of Science to identify overlooked variables (e.g., steric effects in peptide sequences) .

Q. What strategies optimize this compound’s coupling efficiency in sterically hindered peptide synthesis?

  • Methodological Answer :

  • Additive Screening : Test coupling agents like HOBt or HOAt to reduce racemization.
  • Solvent Optimization : Compare DMF, DCM, and THF for solubility and reaction rates.
  • Temperature Modulation : Perform reactions at 0°C (to minimize side reactions) or RT, monitoring yields via LC-MS .

Q. How does this compound compare to other activated esters (e.g., OPfp, OSu) in terms of mechanistic pathways?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to compare activation energies of acyl transfer.
  • Kinetic Isotope Effects (KIE) : Study 18^{18}O-labeled esters to elucidate nucleophilic attack mechanisms.
  • Cross-Validation : Synthesize model peptides with each ester and compare coupling yields under identical conditions .

Q. What are the ethical considerations when using this compound in biomedical research involving human-derived samples?

  • Methodological Answer :

  • Safety Protocols : Ensure MSDS-reviewed handling procedures (e.g., nitrophenol byproducts are toxic).
  • Ethical Review : Submit protocols to institutional review boards (IRBs) if human cell lines are used, emphasizing waste disposal and exposure limits .

Methodological Frameworks

  • PICO Framework : For comparative studies (e.g., Population: peptide sequences; Intervention: this compound; Comparison: OPfp ester; Outcome: coupling efficiency) .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to HPLC), Novel (e.g., mechanistic studies), and Relevant (e.g., applications in drug discovery) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Boc-Leu-ONp
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